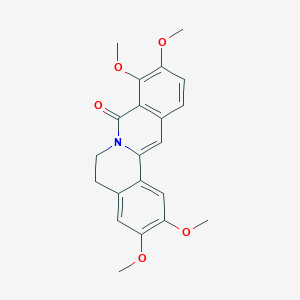
8-Oxypalmatine
Overview
Description
8-Oxypalmatine is a novel oxidative metabolite of palmatine . It is derived from Fibraureae caulis Pierre and has been used to relieve inflammatory diseases like ulcerative colitis (UC) . The metabolites of palmatine were believed to contribute significantly to its outstanding biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C21H21NO5 . The molecular weight is 367.4 . Unfortunately, the specific molecular structure is not provided in the available resources.Scientific Research Applications
1. Alkaloid Composition in Plants
- Protoberberine alkaloids from Coscinium fenestratum : Stems of Coscinium fenestratum, a plant from Thailand, were found to contain various protoberberine alkaloids including oxypalmatine, along with other compounds like berberine and oxocanadine. This study highlights the natural occurrence and diversity of alkaloids like oxypalmatine in plants (Pinho et al., 1992).
2. Synthetic Pathways
- Synthesis of 8-Oxoprotoberberine alkaloids : A study described a new route for synthesizing 8-oxoprotoberberine alkaloids, including oxypalmatine. This work provides a method for the chemical synthesis of these alkaloids, which could be crucial for further pharmacological studies (Gadhiya et al., 2015).
3. DNA Damage and Repair
- Oxidative damage and repair : Multiple studies have investigated the role of oxidized DNA bases, like 8-oxoguanine, in cellular damage and the body's mechanisms to repair such damage. These studies provide insights into how compounds like oxypalmatine, which are structurally similar to oxidized DNA bases, might interact with cellular processes (Hazra et al., 1998), (Hailer et al., 2005).
4. Therapeutic Potential
- Anti-inflammatory properties : A study explored the use of 8-oxo-2’-deoxyguanosine, a compound structurally related to oxypalmatine, for its therapeutic effects in ocular chemical injury models. This suggests potential therapeutic applications for similar compounds like oxypalmatine (Im et al., 2018).
5. Biomarker Applications
- Use as a biomarker : 8-oxo-2'-Deoxyguanosine, a related compound, has been studied as a biomarker for oxidative damage and disease progression, indicating that oxypalmatine could potentially serve a similar role in research or diagnostic applications (Marmiy & Esipov, 2018).
Mechanism of Action
8-Oxypalmatine and palmatine effectively mitigated clinical manifestations, DAI scores, and pathological damage in dextran sodium sulfate (DSS)-induced colitis in Balb/c mice . They also effectively mitigated oxidative stress markers and inflammatory mediators in the colon . Furthermore, they significantly activated the Nrf2 pathway, while substantially suppressing the activation of the NLRP3 inflammasome .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
8-Oxypalmatine showed superior anti-colitis effect to palmatine, which was similar to the positive drug mesalazine with much smaller dosage . These findings suggested that this compound exerted appreciable protective effect on DSS-induced colitis, at least in part, via activating Nrf2 pathway and inhibiting NLRP3 inflammasome . This compound might have the potential to be further developed into a promising candidate for the treatment of UC .
properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUUCTTWZPXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 8-Oxypalmatine and where is it found?
A1: this compound is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].
Q2: What are the known biological activities of this compound?
A2: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].
Q3: How does this compound exert its anti-cancer effects?
A3: Studies suggest that this compound regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].
Q4: What is the mechanism behind this compound's anti-inflammatory action?
A4: this compound's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].
Q5: Are there any synthetic routes to obtain this compound?
A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of this compound. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of this compound [].
Q6: What analytical techniques are used to identify and quantify this compound?
A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of this compound. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and this compound concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including this compound, in Sinomenium acutum stem, contributing to quality control measures for this plant [].
Q7: Has this compound been investigated for its potential in multi-drug resistance reversal?
A7: While this compound itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside this compound from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of this compound in future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




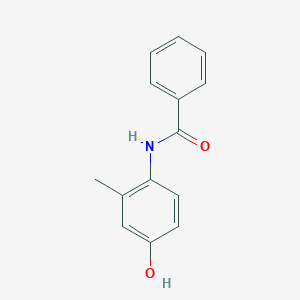
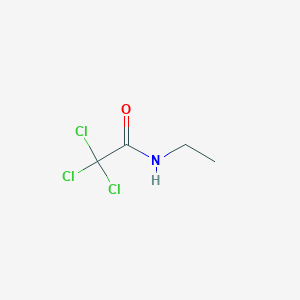

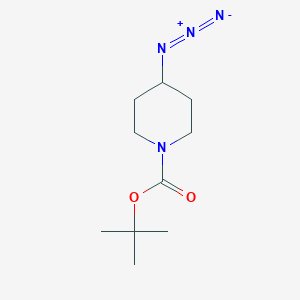
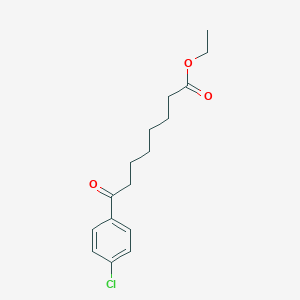
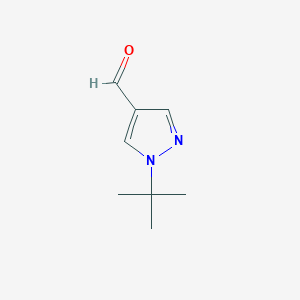

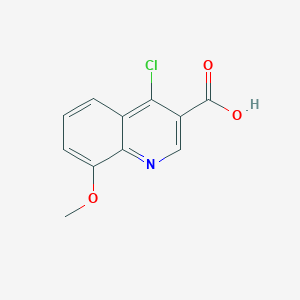
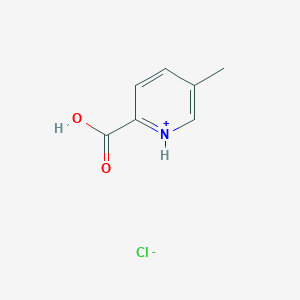

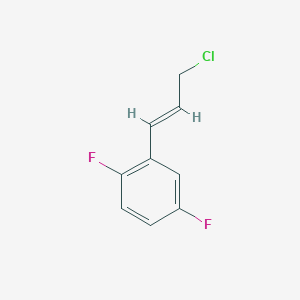
![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
